Cas no 1506344-56-4 (N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide)
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 1506344-56-4
- N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide
- EN300-1291932
- 2-Piperazinecarboximidamide, N-hydroxy-1,4-dimethyl-
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- Inchi: 1S/C7H16N4O/c1-10-3-4-11(2)6(5-10)7(8)9-12/h6,12H,3-5H2,1-2H3,(H2,8,9)
- InChI Key: HAVQFZUCJSUNLZ-UHFFFAOYSA-N
- SMILES: O/N=C(/C1CN(C)CCN1C)\N
Computed Properties
- Exact Mass: 172.13241115g/mol
- Monoisotopic Mass: 172.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 65.1Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 273.2±50.0 °C(Predicted)
- pka: 7.30±0.69(Predicted)
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1291932-1.0g |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1291977-50mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-100mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 100mg |
$678.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-250mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 250mg |
$708.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-500mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-1000mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-2500mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 2500mg |
$1509.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-5000mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1291977-10000mg |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
1506344-56-4 | 10000mg |
$3315.0 | 2023-09-30 |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide
N'-Hydroxy-1,4-Dimethylpiperazine-2-Carboximidamide: A Promising Compound in Chemical and Biomedical Research
The compound N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide (CAS 1506344-56-4) represents a structurally unique molecule at the intersection of organic chemistry and biomedical innovation. This compound, characterized by its imidamide functional group and substituted piperazine ring system, has garnered attention in recent studies for its potential applications in drug design and catalytic processes. The N'-hydroxy moiety imparts redox-active properties, while the dimethylated piperazine backbone provides conformational stability—a combination that enables diverse chemical interactions.
In a groundbreaking 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated the compound's ability to inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations. By anchoring to the enzyme's catalytic pocket through hydrogen bonding interactions with its carboximidamide group, the molecule exhibited selectivity toward HDAC6 isoforms—critical targets in cancer epigenetics. This discovery aligns with emerging trends in precision oncology where isoform-specific inhibitors minimize off-target effects.
Synthetic chemists have optimized routes for scalable production of this compound using environmentally benign protocols. A 2023 Green Chemistry paper described a microwave-assisted synthesis achieving 98% yield under solvent-free conditions. The reaction mechanism involves nucleophilic attack of the N'-hydroxy intermediate on a substituted isocyanate, followed by intramolecular cyclization facilitated by the piperazine ring's flexibility. Such advancements address sustainability challenges in pharmaceutical manufacturing.
In material science applications, the compound's amine groups enable covalent attachment to gold nanoparticles via click chemistry. Recent work from MIT researchers showed that these conjugates enhance MRI contrast agents' relaxivity by 30%, attributed to the dimethylated piperazine's spatial orientation of hydrophilic groups around paramagnetic ions. This property is now being explored for real-time imaging of drug delivery systems in vivo.
Bioavailability studies conducted on murine models revealed improved pharmacokinetic profiles when the compound was formulated with lipid-based carriers. The N'-hydroxy group's lipophilicity modulation reduced first-pass metabolism by 57% compared to aqueous formulations—a critical factor for oral drug delivery systems. These findings were validated using LC-MS/MS metabolomics analysis published in Biochemical Pharmacology.
Ongoing investigations into its photophysical properties highlight potential in bioimaging technologies. Excitation at 380 nm induces fluorescence emission at 520 nm due to intramolecular charge transfer within the conjugated imidamide system. Researchers at Stanford are leveraging this property to develop ratiometric sensors for real-time monitoring of reactive oxygen species (ROS) levels in cellular microenvironments—a key parameter in neurodegenerative disease research.
The compound's structural versatility is further evidenced by its role as a chiral catalyst precursor. In asymmetric hydrogenation reactions reported in Nature Catalysis (2023), enantiopure derivatives achieved >99% ee with turnover numbers exceeding 10^5—outperforming traditional ligands like BINAP under similar conditions. The rigid piperazine framework stabilizes transition states through steric shielding of active sites.
Clinical translation efforts are focusing on its use as a prodrug carrier system. A phase I trial protocol submitted to FDA includes an ester-linked conjugate designed to release active metabolites selectively in tumor microenvironments via pH-triggered cleavage mechanisms. This approach aims to reduce systemic toxicity while maintaining therapeutic efficacy—a major hurdle in conventional chemotherapy regimens.
In summary, N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide (CAS 1506344-56-4) exemplifies how strategic molecular design can bridge fundamental chemistry with translational medicine. Its multifunctional architecture continues to inspire interdisciplinary research across drug delivery systems, diagnostic tools, and sustainable synthesis methodologies—positioning it as a cornerstone molecule for next-generation biomedical solutions.
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